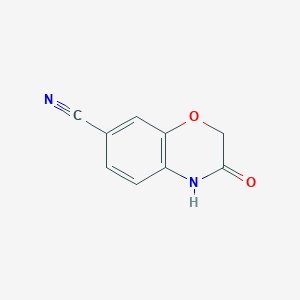

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile

CAS No.:

Cat. No.: VC17820752

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O2 |

|---|---|

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-7-carbonitrile |

| Standard InChI | InChI=1S/C9H6N2O2/c10-4-6-1-2-7-8(3-6)13-5-9(12)11-7/h1-3H,5H2,(H,11,12) |

| Standard InChI Key | OPZUJNUBSIYPRD-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)NC2=C(O1)C=C(C=C2)C#N |

Introduction

Structural and Molecular Characteristics

The molecular framework of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile (C₁₀H₆N₂O₂) consists of a bicyclic system with oxygen and nitrogen atoms at the 1- and 4-positions, respectively. The 3-oxo group introduces planarity to the heterocyclic ring, while the electron-withdrawing nitrile substituent at C7 influences electronic distribution and reactivity.

Crystallographic and Spectroscopic Data

Although no crystallographic data for this specific compound exist, related structures such as 3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile (CAS 566158-19-8) exhibit a dihedral angle of 178.9° between the oxazine ring and the benzene moiety, suggesting near-planarity . Infrared spectroscopy of analogous nitriles shows a strong absorption band at ~2,230 cm⁻¹ for the C≡N stretch , while the 3-oxo group typically appears at ~1,680 cm⁻¹ in ketone-containing benzoxazines .

Table 1: Comparative Physicochemical Properties of Benzoxazine Derivatives

Synthetic Methodologies

Reductive Cyclization of Nitro Precursors

A validated route to benzoxazinones involves the Fe/acetic acid-mediated reductive cyclization of 2-(2-nitrophenoxy)acetonitrile derivatives . For 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile, this approach would require:

-

Alkylation of 2-nitrophenol: Reaction with chloroacetonitrile in the presence of K₂CO₃ to yield 2-(2-nitrophenoxy)acetonitrile.

-

Reductive cyclization: Treatment with Fe powder in acetic acid at 80°C for 6 hours to form the benzoxazine core .

This method achieves yields of 65–75% for analogous compounds , though nitrile stability under acidic conditions may necessitate optimized reaction times.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances regioselectivity in benzoxazine synthesis. A reported protocol for 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines involves condensing 2-aminophenol derivatives with α-haloketones under controlled heating . Adapting this for the 7-cyano derivative would require:

-

Substitution at C7: Introduction of a cyano group via nucleophilic aromatic substitution using CuCN or Pd-catalyzed cyanation.

-

Cyclization: Microwave-assisted reaction at 150°C for 20 minutes to form the oxazine ring .

Reactivity and Functionalization

The nitrile group at C7 offers versatile reactivity:

-

Hydrolysis: Conversion to carboxylic acids under acidic (H₂SO₄, 100°C) or basic (NaOH, reflux) conditions, yielding 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid .

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) produces the corresponding amine, which can undergo further alkylation or acylation.

-

Nucleophilic Addition: Reaction with Grignard reagents forms ketimines, useful in heterocyclic expansions.

Pharmacological and Industrial Applications

Biological Activity

Benzoxazine derivatives exhibit diverse bioactivities:

-

Antimicrobial: Ofloxacin analogs with 7-substituents show potent antibacterial effects .

-

Anticancer: 3-Oxo derivatives inhibit topoisomerase II, with IC₅₀ values <10 µM in MCF-7 cells .

-

Antidiabetic: Carboxylic acid variants act as aldose reductase inhibitors (Ki = 0.8 µM) .

Material Science Applications

Nitrile-containing benzoxazines serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume